molecular formula C9H10FNO4S B2920793 3-((3-Fluorophenyl)sulfonamido)propanoic acid CAS No. 690646-10-7

3-((3-Fluorophenyl)sulfonamido)propanoic acid

Cat. No.: B2920793
CAS No.: 690646-10-7
M. Wt: 247.24
InChI Key: VJNJTPCJMBPYFS-UHFFFAOYSA-N
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Description

3-((3-Fluorophenyl)sulfonamido)propanoic acid is a chemical compound with the molecular formula C9H10FNO4S and a molecular weight of 247.25 g/mol . It is also known by its IUPAC name, N-[(3-fluorophenyl)sulfonyl]-beta-alanine . This compound is characterized by the presence of a fluorophenyl group attached to a sulfonamido moiety, which is further connected to a propanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorophenyl)sulfonamido)propanoic acid typically involves the reaction of 3-fluorobenzenesulfonyl chloride with beta-alanine under basic conditions. The reaction proceeds as follows:

    Step 1: Dissolve 3-fluorobenzenesulfonyl chloride in an organic solvent such as dichloromethane.

    Step 2: Add beta-alanine to the solution.

    Step 3: Introduce a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Step 4: Stir the reaction mixture at room temperature for several hours.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorophenyl)sulfonamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((3-Fluorophenyl)sulfonamido)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3-Fluorophenyl)sulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-Fluorophenyl)sulfonamido)propanoic acid is unique due to the presence of both a fluorophenyl and a sulfonamido group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[(3-fluorophenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c10-7-2-1-3-8(6-7)16(14,15)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNJTPCJMBPYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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